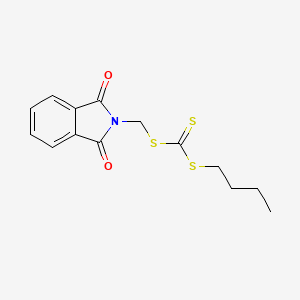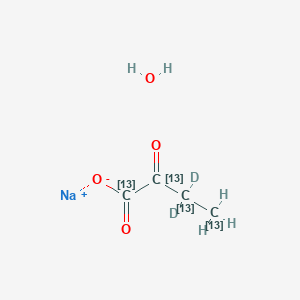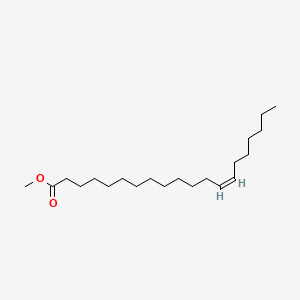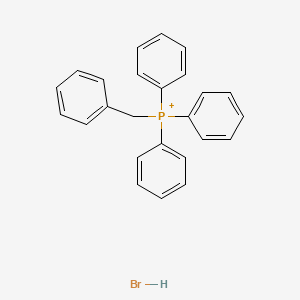
methyl(triphenyl)phosphanium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenyl)phosphanium;hydroiodide, also known as methyltriphenylphosphonium iodide, is an organophosphorus compound with the molecular formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in polar organic solvents. This compound is commonly used as a precursor to Wittig reagents, which are essential in the synthesis of alkenes through the Wittig reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium;hydroiodide is typically synthesized by the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(triphenyl)phosphanium;hydroiodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions to form various phosphonium salts.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Wittig Reactions: It is a precursor to Wittig reagents, which react with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Wittig Reaction: The reaction typically involves a strong base like butyllithium to generate the ylide, which then reacts with carbonyl compounds.
Major Products
Phosphonium Salts: Formed through substitution reactions.
Phosphine Oxides: Formed through oxidation.
Alkenes: Formed through the Wittig reaction.
Aplicaciones Científicas De Investigación
Methyl(triphenyl)phosphanium;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor to Wittig reagents for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The primary mechanism of action for methyl(triphenyl)phosphanium;hydroiodide involves its conversion to a Wittig reagent. The compound reacts with a strong base to form a phosphonium ylide, which then undergoes a [2+2] cycloaddition with carbonyl compounds to form alkenes. This reaction is highly specific and allows for the precise formation of carbon-carbon double bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl(triphenyl)phosphanium;bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine: The parent compound used in the synthesis of methyl(triphenyl)phosphanium;hydroiodide.
Uniqueness
This compound is unique due to its high reactivity and specificity in forming Wittig reagents. The iodide ion provides better solubility and reactivity compared to other halides, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C19H19IP+ |
|---|---|
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
methyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
Clave InChI |
JNMIXMFEVJHFNY-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)


![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


